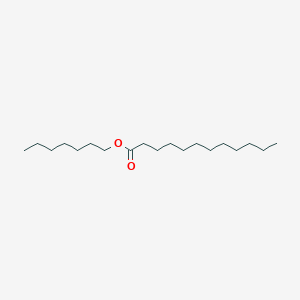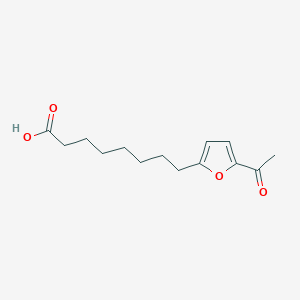
Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate is an organic compound with a complex structure that includes a nitrophenyl group, a hydroxy group, and an oxobutenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate typically involves the reaction of p-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction proceeds through an aldol condensation mechanism, forming the desired product . The reaction conditions often include the use of aqueous micellar media to enhance the solubility of the reactants and improve the reaction yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can participate in electron transfer reactions, while the hydroxy and oxobutenoate moieties can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-4-(4-nitrophenyl)-2-butanone: Similar structure but lacks the ester group.
2-Hydroxy-5-(4-nitrophenyl)benzoic acid: Contains a carboxylic acid group instead of the ester group.
4-Nitrophenyl 4-hydroxy-2-butenoate: Similar structure but with different substituents on the butenoate moiety.
Uniqueness
Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitrophenyl and oxobutenoate moieties allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Propiedades
Número CAS |
41167-61-7 |
|---|---|
Fórmula molecular |
C11H9NO6 |
Peso molecular |
251.19 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-2-4-8(5-3-7)12(16)17/h2-6,13H,1H3 |
Clave InChI |
ZQALPVUNSPJHRY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)C=C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



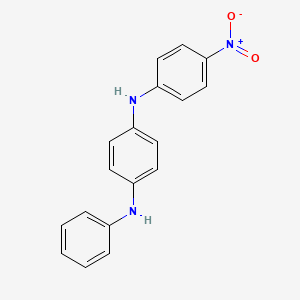
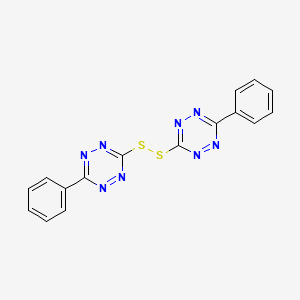

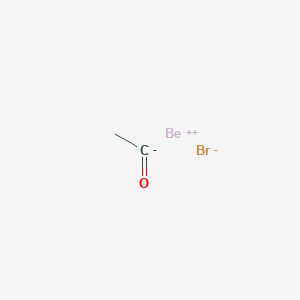


![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)
![2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-](/img/structure/B14668613.png)

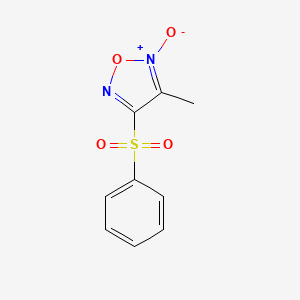
![1H-imidazo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B14668619.png)
